Acetaldehyde sodium bisulfite

Catalog No.
S1943310
CAS No.
918-04-7
M.F
C2H5NaO4S
M. Wt
148.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetaldehyde sodium bisulfite

CAS Number

918-04-7

Product Name

Acetaldehyde sodium bisulfite

IUPAC Name

sodium;1-hydroxyethanesulfonate

Molecular Formula

C2H5NaO4S

Molecular Weight

148.12 g/mol

InChI

InChI=1S/C2H6O4S.Na/c1-2(3)7(4,5)6;/h2-3H,1H3,(H,4,5,6);/q;+1/p-1

InChI Key

CZDZQGXAHZVGPL-UHFFFAOYSA-M

SMILES

CC(O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(O)S(=O)(=O)[O-].[Na+]

Organic Synthesis:

Acetaldehyde sodium bisulfite finds use as a precursor for the synthesis of indole derivatives. Indoles are a diverse class of organic compounds with significant biological activity. The addition compound allows for the controlled introduction of an acetaldehyde group onto the indole ring, which is a crucial step in the synthesis of various indole-based pharmaceuticals and natural products.

Study of Protein-Protein Interactions:

Sodium bisulfite, a component of acetaldehyde sodium bisulfite, is known for its ability to cleave disulfide bonds in proteins. This property can be harnessed to study protein-protein interactions. By selectively cleaving specific disulfide bonds, researchers can probe the role of these linkages in protein structure and function [].

Food Science Research:

Acetaldehyde is a common flavor compound found in various foods and beverages. However, its excessive presence can be undesirable. Acetaldehyde sodium bisulfite may be used in food science research to investigate methods for reducing or scavenging acetaldehyde content. This could be relevant for improving food quality and shelf life [].

Acetaldehyde sodium bisulfite, with the chemical formula C₂H₅NaO₄S, is an addition compound resulting from the interaction between acetaldehyde (CH₃CHO) and sodium hydrogen sulfite (NaHSO₃). In this compound, the carbonyl group of acetaldehyde reacts with the nucleophilic sulfur atom of sodium hydrogen sulfite, leading to the formation of a sulfonate product. This reaction is notable for producing a stable crystalline adduct that can be utilized in various chemical tests and applications .

Acetaldehyde sodium bisulfite can be an irritant to the skin and mucous membranes []. While specific data on its toxicity is limited, it's recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

The primary reaction for the formation of acetaldehyde sodium bisulfite can be summarized as follows:

CH3CHO+NaHSO3CH3C OSO3Na OH\text{CH}_3\text{CHO}+\text{NaHSO}_3\rightarrow \text{CH}_3\text{C OSO}_3\text{Na OH}

In this reaction:

  • The nucleophilic attack occurs at the electrophilic carbonyl carbon of acetaldehyde.
  • A tetrahedral intermediate is formed, which subsequently rearranges to yield the final product, acetaldehyde sodium bisulfite .

The synthesis of acetaldehyde sodium bisulfite typically involves a straightforward reaction between acetaldehyde and sodium hydrogen sulfite. The procedure can be summarized as follows:

  • Preparation: Dissolve sodium hydrogen sulfite in water to create a saturated solution.
  • Reaction: Add acetaldehyde to the solution while stirring.
  • Crystallization: Allow the mixture to stand for a period to facilitate the formation of crystals, which can then be filtered out .

Acetaldehyde sodium bisulfite finds several applications:

  • Chemical Testing: It is commonly used in tests for aldehydes and ketones due to its ability to form stable crystalline adducts that confirm the presence of carbonyl groups .
  • Food Industry: The compound may serve as a preservative or antioxidant in some food products, although its use is less common compared to other sulfites.
  • Pharmaceuticals: It can be used in organic synthesis as an intermediate or reactant for various chemical transformations .

Interaction studies involving acetaldehyde sodium bisulfite primarily focus on its reactivity with other carbonyl compounds. For instance, it can react with other aldehydes and ketones to form similar bisulfite addition products. This property makes it useful for isolating and characterizing carbonyl compounds in mixtures .

Acetaldehyde sodium bisulfite shares similarities with other bisulfite addition compounds formed from different aldehydes and ketones. Here are some comparable compounds:

Compound NameChemical FormulaUnique Characteristics
Formaldehyde Sodium BisulfiteCH₂O·NaHSO₃Forms more stable adducts due to smaller size
Propionaldehyde Sodium BisulfiteC₂H₅NaO₄SSimilar reactivity but larger molecular size
Butyraldehyde Sodium BisulfiteC₄H₉NaO₄SLess soluble than acetaldehyde adduct
Acetone Sodium BisulfiteC₃H₆NaO₄SForms adducts but less commonly used

Uniqueness

What sets acetaldehyde sodium bisulfite apart is its specific formation from a simple aldehyde like acetaldehyde, which is widely present in metabolic processes and industrial applications. Its crystalline nature allows for easy handling and identification in laboratory settings.

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 2 notifications to the ECHA C&L Inventory.;
H317 (98.81%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

918-04-7

Wikipedia

Acetaldehyde sodium bisulfite

General Manufacturing Information

Ethanesulfonic acid, 1-hydroxy-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-16

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